5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with the molecular formula and a molecular weight of 336.4 g/mol. This compound is recognized as an impurity of Primidone, a medication primarily used for the treatment of epilepsy and essential tremors. The compound's structure includes a dihydropyrimidine core, which is significant in various pharmacological activities.
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. It is classified as a dihydropyrimidine derivative, which is notable for its biological activity and potential applications in medicinal chemistry.
The synthesis of 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. The use of catalysts may also be necessary in certain steps to facilitate reactions.
The molecular structure of 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione features:
This unique arrangement contributes to its chemical properties and biological activity.
Key structural data includes:
The compound undergoes several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed. Understanding these reactions is crucial for applications in synthetic organic chemistry.
The mechanism of action for 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione primarily relates to its role as an impurity in Primidone formulations. Its structural similarity allows it to interact with biological targets similarly to Primidone itself.
Research indicates that understanding the metabolic pathways involving this compound can provide insights into drug metabolism and potential side effects associated with Primidone.
The physical properties include:
Chemical properties encompass reactivity patterns such as:
Relevant data suggest that these properties are critical for its applications in pharmaceutical chemistry .
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione has several important applications:
This compound serves as a valuable tool for researchers aiming to understand drug behavior and improve formulation quality in medicinal chemistry contexts.
The compound 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione features a central dihydropyrimidine ring substituted at positions 2, 5, and 5. Its systematic IUPAC name, 5-ethyl-5-phenyl-2-(1-phenylpropyl)-1,3-diazinane-4,6-dione, precisely defines its heterocyclic core (1,3-diazinane) and substituents [1] [5]. The molecular formula is C₂₁H₂₄N₂O₂ (MW: 336.43 g/mol), with the structure incorporating two phenyl rings, an ethyl group, and a 1-phenylpropyl chain [3] . Key architectural elements include:
Table 1: IUPAC Nomenclature Breakdown
Component | Description |
---|---|
Parent ring | 1,3-Diazinane-4,6-dione (dihydropyrimidine-4,6-dione) |
C5 substituents | Ethyl group + phenyl ring |
C2 substituent | (1-Phenylpropyl) group |
Stereochemistry | Racemic mixture due to chiral centers at C2 and C5 |
This compound exists as a mixture of diastereomers due to two chiral centers: the quaternary carbon (C5) of the pyrimidinedione ring and the benzylic carbon (C1') of the 1-phenylpropyl side chain [5]. The C5 chirality arises from its tetrahedral geometry bearing four distinct substituents (N1, N3, ethyl, phenyl). The C1' chirality results from the –CH(C₆H₅)CH₂CH₃ group attached to N3. Key stereochemical features include:
Computational studies reveal key physicochemical and electronic properties:
Table 2: Key Computational Descriptors
Parameter | Value/Characteristic | Method |
---|---|---|
logP | 4.0 | XLogP3 |
HOMO-LUMO gap | 4.5 eV | DFT/B3LYP/6-31G* |
Molecular volume | 324 ų | MMFF94 |
Dipole moment | 3.2 Debye | DFT/B3LYP/6-31G* |
NMR Spectroscopy:
Infrared Spectroscopy (IR):Characteristic absorptions at ν 1695 cm⁻¹ (C4=O), 1660 cm⁻¹ (C6=O), 3200–3100 cm⁻¹ (N–H stretch), and 700–750 cm⁻¹ (monosubstituted phenyl) [5] [8].
Mass Spectrometry (MS):
Table 3: Characteristic Spectroscopic Peaks
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 4.12 (t, 1H) | –CH– of 1-phenylpropyl |
δ 2.10 (q, 2H) | –CH₂– (ethyl at C5) | |
¹³C NMR | δ 174.5 | C4 carbonyl |
δ 62.5 | Quaternary C5 | |
IR | 1695 cm⁻¹, 1660 cm⁻¹ | C=O asymmetric stretch |
HRMS | m/z 337.1838 [M+H]⁺ | Molecular ion |
Table 4: Compound Nomenclature and Identifiers
Synonym | CAS Number | Identifier Type |
---|---|---|
5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione | 1189504-46-8 | Systematic |
Primidone EP Impurity F | 1189504-46-8 | Pharmacopeial |
5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl]-1,3-diazinane-4,6-dione | 1189504-46-8 | IUPAC stereospecific |
5-Ethyldihydro-5-phenyl-2-(1-phenylpropyl)-4,6(1H,5H)-pyrimidinedione | 1189504-46-8 | Common |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3